molecular formula C7H8N2O3 B14863064 Methyl 5-formyl-1-methyl-1H-imidazole-2-carboxylate

Methyl 5-formyl-1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B14863064
M. Wt: 168.15 g/mol
InChI Key: BGMYECXTIDQLDP-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a formyl group at the 5-position, a methyl group at the 1-position, and a carboxylate ester at the 2-position. It is a versatile molecule with applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Methyl 5-formyl-1-methyl-1H-imidazole-2-carboxylate typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The imidazole ring can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated imidazole derivatives.

Scientific Research Applications

Methyl 5-formyl-1-methyl-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-formyl-1-methyl-1H-imidazole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-formyl-1-methyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a formyl group and a carboxylate ester makes it a versatile intermediate for further functionalization and application in various fields.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 5-formyl-1-methylimidazole-2-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-9-5(4-10)3-8-6(9)7(11)12-2/h3-4H,1-2H3

InChI Key

BGMYECXTIDQLDP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C(=O)OC)C=O

Origin of Product

United States

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